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molecular formula C16H16N2O5 B1464637 Methyl 4-{[(4-methoxyphenyl)methyl]amino}-3-nitrobenzoate CAS No. 234751-03-2

Methyl 4-{[(4-methoxyphenyl)methyl]amino}-3-nitrobenzoate

Cat. No. B1464637
M. Wt: 316.31 g/mol
InChI Key: GRBYWWIRCKCEHG-UHFFFAOYSA-N
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Patent
US09073902B2

Procedure details

DIEA (389.0 g, 3.02 mol) was added to a solution of methyl 4-fluoro-3-nitrobenzoate (200.0 g, 1.00 mol) in N,N-dimethylformamide (2 L) at room temperature. Then (4-methoxyphenyl)methanamine (275 g, 2.00 mol) was added dropwise. After 2 h, the reaction was diluted with water (5 L), the solids were collected by filtration to afford methyl 4-(4-methoxybenzylamino)-3-nitrobenzoate as a yellow solid (250 g, 78%).
Name
Quantity
389 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
275 g
Type
reactant
Reaction Step Two
Name
Quantity
5 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CCN(C(C)C)C(C)C.F[C:11]1[CH:20]=[CH:19][C:14]([C:15]([O:17][CH3:18])=[O:16])=[CH:13][C:12]=1[N+:21]([O-:23])=[O:22].[CH3:24][O:25][C:26]1[CH:31]=[CH:30][C:29]([CH2:32][NH2:33])=[CH:28][CH:27]=1>CN(C)C=O.O>[CH3:24][O:25][C:26]1[CH:31]=[CH:30][C:29]([CH2:32][NH:33][C:11]2[CH:20]=[CH:19][C:14]([C:15]([O:17][CH3:18])=[O:16])=[CH:13][C:12]=2[N+:21]([O-:23])=[O:22])=[CH:28][CH:27]=1

Inputs

Step One
Name
Quantity
389 g
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
200 g
Type
reactant
Smiles
FC1=C(C=C(C(=O)OC)C=C1)[N+](=O)[O-]
Name
Quantity
2 L
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
275 g
Type
reactant
Smiles
COC1=CC=C(C=C1)CN
Step Three
Name
Quantity
5 L
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solids were collected by filtration

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=CC=C(CNC2=C(C=C(C(=O)OC)C=C2)[N+](=O)[O-])C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 250 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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